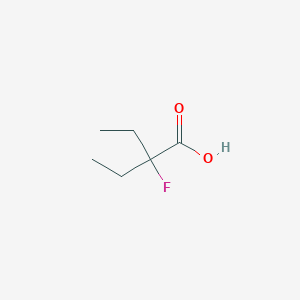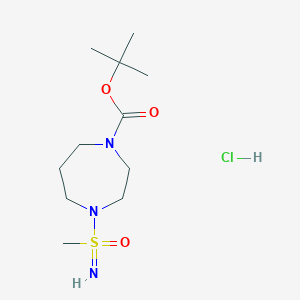![molecular formula C27H25NO4 B2845482 4-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid CAS No. 2137875-81-9](/img/structure/B2845482.png)
4-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid, also known as FMOC-L-Leucine, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid leucine and is commonly used in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Electrochemistry
One study delves into the electrochemical reactions of azafluoren-9-ylidine derivatives, showcasing the compound's utility in electroorganic reactions. The study compares the reactivity of electrogenerated bases derived from fluoren-9-ylidine with those from 4-aza and 4,5-diazafluoren-9-ylidine derivatives. This research illuminates the electrochemical hydrogenation processes, providing insights into the electrochemical properties of related compounds (Utley & Ling-Chung, 1997).
Fluorescence Probes
Another study focuses on the development of novel fluorescence probes capable of reliably detecting reactive oxygen species (ROS) and distinguishing specific species. This research underscores the importance of such compounds in creating tools for biological and chemical applications, particularly in studying the roles of highly reactive oxygen species and hypochlorite in various processes (Setsukinai et al., 2003).
Synthesis of Protected Peptide Segments
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the compound , is highlighted for its role in protecting hydroxy-groups during the synthesis of complex molecules. This application is critical in peptide synthesis, where the Fmoc group facilitates the synthesis of octathymidylic acid fragments, showcasing the compound's utility in biochemical synthesis (Gioeli & Chattopadhyaya, 1982).
Material Science and Liquid Crystals
Research into liquid crystal intermediates synthesized from phenylphenol, which involves related compounds, plays a crucial role in the development of ferroelectric and antiferroelectric liquid crystals. Such studies are essential for advancing liquid crystal technology and applications in displays and other devices (Qing, 2000).
Coordination Polymers and Photophysical Properties
The synthesis of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including studies on their crystal structures and photophysical properties, demonstrates the compound's relevance in inorganic chemistry. Such research contributes to the understanding of materials with potential applications in luminescence and light-harvesting technologies (Sivakumar et al., 2011).
Wirkmechanismus
Mode of Action
Given its structural similarity to other fluorenylmethyloxycarbonyl (fmoc) compounds, it may interact with its targets in a similar manner .
Pharmacokinetics
Like other fmoc compounds, it is likely to be stable at room temperature and have a long shelf-life .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and activity may be affected by factors such as temperature, pH, and the presence of other molecules in the environment .
Eigenschaften
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpyrrolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-17-14-20(18-10-12-19(13-11-18)26(29)30)15-28(17)27(31)32-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,17,20,25H,14-16H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCAQJUCLDBCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2845402.png)
![7-Bromobenzo[d][1,3]dioxol-4-ol](/img/structure/B2845405.png)

![4-bromo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2845408.png)
![2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2845410.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2845413.png)

![N-(4-acetylphenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2845416.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2845421.png)